molecular formula C17H17NO3S2 B2999280 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034366-28-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2999280
CAS No.: 2034366-28-2
M. Wt: 347.45
InChI Key: BOYIJBVNDDSCAJ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound featuring a benzo[b]thiophene-2-carboxamide core linked to a thiophen-3-yl-substituted ethyl chain with a hydroxyethoxy group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or anticancer applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-6-7-21-14(13-5-8-22-11-13)10-18-17(20)16-9-12-3-1-2-4-15(12)23-16/h1-5,8-9,11,14,19H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYIJBVNDDSCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide, identified by its CAS number 2034366-28-2, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C17H17NO3S2C_{17}H_{17}NO_{3}S_{2}, with a molecular weight of 347.5 g/mol. The structure features a benzo[b]thiophene core, which is known for its diverse biological activities due to the presence of sulfur in the thiophene ring.

PropertyValue
CAS Number2034366-28-2
Molecular FormulaC₁₇H₁₇N O₃S₂
Molecular Weight347.5 g/mol

Synthesis

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves multi-step organic reactions that typically include the formation of the benzo[b]thiophene structure followed by the introduction of the hydroxyethoxy and thiophenyl groups. The detailed synthetic pathway remains under investigation, with various methodologies reported in similar compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophene have shown effectiveness against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.91 to 22.86 μg/mL against both active and dormant strains .

Table 1: Antimicrobial Efficacy Against MTB

CompoundMIC (μg/mL)Activity Type
Benzo[b]thiophene derivative 7b2.73–22.86Active against MDR-MTB
Compound 8c0.60Against dormant BCG
Compound 8g0.61Against dormant BCG

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies showing low cytotoxicity against human cancer cell lines like HeLa, coupled with high selectivity indices . In particular, derivatives containing the benzo[b]thiophene moiety have been associated with inhibition of cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

Case Studies

  • Antitubercular Activity : A study demonstrated that certain benzo[b]thiophene derivatives had promising antitubercular activity, motivating further exploration into their mechanism of action through molecular docking studies targeting the DprE1 enzyme involved in MTB metabolism .
  • Neuroprotective Effects : Another investigation into related compounds revealed their ability to inhibit cholinesterases, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s . The viability of SH-SY5Y neuroblastoma cells was assessed using MTT assays, indicating that specific derivatives could enhance cell survival at certain concentrations.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents on Amide Nitrogen Molecular Weight Key Features
Target Compound Benzo[b]thiophene-2-carboxamide 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl 375.4* Hydroxyethoxy enhances solubility; thiophen-3-yl adds π-π stacking potential
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Acetamide 3-Cyanothiophen-2-yl 248.33 Cyanide group increases electrophilicity; dual thiophene motifs for planar stacking
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (Compound 27, ) Benzo[b]thiophene-2-carboxamide Thiophen-2-ylmethyl 319.43 Hydroxyl group at position 5 improves hydrogen bonding; thiophene enhances lipophilicity
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 2-Nitrophenyl 262.28 Nitro group introduces strong electron-withdrawing effects; planar geometry for crystal packing
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () Benzo[c]thiadiazole-5-carboxamide 2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl 354.37 Furopyridine and thiadiazole cores offer dual heterocyclic interactions

*Molecular weight inferred from for analogous benzamide; exact value may vary.

Table 2: Comparative Bioactivity and Solubility

Compound Name Solubility (Predicted) Biological Activity
Target Compound Moderate (hydrophilic) Potential kinase inhibition (inferred from ’s benzothiophene derivatives)
5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (Compound 26, ) Low Multi-targeted Clk/Dyrk inhibition (IC₅₀: 0.1–1 μM)
N-(2-Nitrophenyl)thiophene-2-carboxamide () Low Antibacterial/antifungal activity; genotoxicity in mammalian cells
N-(2-(1H-Indol-3-yl)ethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (Compound 30, ) Moderate Anticancer activity via apoptosis induction
  • Hydrogen Bonding : The hydroxyethoxy group in the target compound may facilitate interactions with kinase ATP-binding pockets, similar to hydroxylated derivatives in .
  • Crystal Packing: Non-classical C–H⋯O/S interactions () suggest stable solid-state forms, critical for formulation .

Key Advantages and Limitations

  • Advantages :
    • Enhanced solubility compared to purely aromatic analogs (e.g., ’s nitro-phenyl derivative).
    • Dual heterocyclic systems (benzo[b]thiophene and thiophene) for multi-target engagement.
  • Limitations: Synthetic complexity due to stereochemistry at the 2-(thiophen-3-yl)ethyl branch. Potential metabolic instability of the hydroxyethoxy chain (phase II glucuronidation likely).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide?

  • Methodology : Use a two-step approach: (1) Condensation of benzo[b]thiophene-2-carboxylic acid with a thiophene-containing amine intermediate via carbodiimide coupling (e.g., EDC/HOBt in anhydrous CH₂Cl₂) . (2) Purify via reverse-phase HPLC (gradient: 30% → 100% methanol/water) to isolate the product . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis (expected range: 190–220°C) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxyethoxy group at δ 3.5–4.2 ppm) .
  • IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (expected [M+H]+: calculated based on C₁₇H₁₅NO₃S₂) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Synthesize analogs with modifications to the hydroxyethoxy or thiophene moieties . Test bioactivity (e.g., antimicrobial assays via MIC determination against S. aureus and E. coli) and correlate substituent effects with potency. Use molecular docking to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory data in biological assays be resolved?

  • Case Example : If antibacterial activity varies between analogs, conduct dose-response curves (IC₅₀) and assess membrane permeability (e.g., via fluorescent dye uptake assays) . Validate results using orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) .

Q. What experimental designs are suitable for probing the mechanism of action?

  • Methodology :

  • Enzyme Inhibition : Test inhibition of bacterial DNA gyrase or topoisomerase IV via supercoiling assays .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to assess oxidative stress induction .
  • Resistance Studies : Serial passage experiments to evaluate mutation rates in bacterial strains exposed to sublethal doses .

Q. How can computational modeling enhance understanding of conformational stability?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and analyze dihedral angles (e.g., between benzo[b]thiophene and thiophene rings) . Compare with X-ray crystallography data (if available) to validate intramolecular interactions (e.g., hydrogen bonding involving the hydroxyethoxy group) .

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